molecular formula C11H13N3OS B1309795 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 100988-16-7

5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1309795
M. Wt: 235.31 g/mol
InChI Key: YIYCIORYQRLLNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest due to their potential biological activities. In the papers provided, various synthetic methods have been employed to create thiadiazole compounds with different substituents. For instance, one study describes the synthesis of a compound with a nitro furanyl methylene group and methoxy phenyl substituents on a thiazolidinone core, characterized by FT-IR, NMR, and X-ray powder diffraction . Another paper reports the green synthesis of diethyl phosphonates with a thiadiazole moiety using a one-pot, three-component reaction catalyzed by SnO2 nanoparticles . Additionally, the synthesis of 2-aroylamino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles through amidation is detailed, with confirmation of structures by IR spectra . These methods highlight the versatility of thiadiazole chemistry and the ability to introduce various functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structures of the synthesized thiadiazole derivatives have been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a nitro furanyl methylene-substituted compound was determined to be triclinic with specific cell parameters, and the molecular packing was analyzed using Hirshfeld surface analysis . In another study, the crystal structure of a diethyl phosphonate derivative revealed coplanar thiadiazole and nitro-substituted phenyl rings, with a significant dihedral angle with the methoxy-substituted phenyl ring . These analyses provide insights into the three-dimensional arrangement of atoms in the molecules and the potential intermolecular interactions that can influence their properties and reactivity.

Chemical Reactions Analysis

The papers discuss various chemical reactions to synthesize thiadiazole derivatives, including one-pot reactions, amidation, and condensation reactions. The Kabachnik–Fields reaction is used for the synthesis of substituted phosphonates , while amidation reactions are employed for the creation of aroylamino derivatives . Additionally, condensation reactions are described for the synthesis of aryl methanones with a thiadiazole moiety . These reactions are crucial for constructing the thiadiazole core and introducing different substituents that can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiadiazole derivatives are characterized by their melting points, IR, NMR, and mass spectra . The crystallographic analysis provides additional information on the solid-state structure, such as the space group, cell dimensions, and molecular packing . The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also discussed, which can influence the stability and solubility of the compounds . Furthermore, the antimicrobial activity of some derivatives has been evaluated, showing good activity compared to standard drugs .

Safety And Hazards

The safety and hazards associated with “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” are not known as specific information on this compound could not be found .

Future Directions

The future directions for research on “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” could include studying its synthesis, properties, and potential applications. Given the interesting properties of thiadiazoles, this compound could be of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-15-9-4-2-3-8(7-9)5-6-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYCIORYQRLLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327989
Record name 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

CAS RN

100988-16-7
Record name 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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